molecular formula C14H14N2O4 B13931245 3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B13931245
M. Wt: 274.27 g/mol
InChI Key: NLEHCYDQIHRHGW-UHFFFAOYSA-N
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Description

3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione is an organic compound with the chemical formula C15H16N2O4. It is a solid crystal, soluble in water and organic solvents. This compound is mainly used in the synthesis of drugs, dyes, and polymer compounds. Its molecular structure contains hydroxyl and ketone groups, which confer redox and reactivity properties, making it valuable in organic synthesis .

Preparation Methods

3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione can be synthesized through various methods. One common synthetic route involves using isoindole, p-nitrophenol, piperidine, and tetraethyl malonate as raw materials. These reactants undergo a series of chemical reactions to yield the target product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione include:

    Lenalidomide: A derivative with similar structural features but different biological activities.

    Thalidomide: Another structurally related compound with distinct pharmacological properties.

    Pomalidomide: Shares a similar core structure but has unique therapeutic applications.

The uniqueness of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3

InChI Key

NLEHCYDQIHRHGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O

Origin of Product

United States

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